2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid
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Overview
Description
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid is an organic compound that features both an aromatic ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid typically involves multiple steps. One common method includes the nitration of an aromatic compound followed by acetylation and subsequent amination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation.
Major Products Formed
Reduction: The reduction of the nitro group yields an amine derivative.
Substitution: Halogenation results in the formation of halogenated aromatic compounds.
Scientific Research Applications
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares a similar aromatic structure but lacks the nitro group.
2-Methyl-4-acetylbenzoic acid: Similar in having an acetyl group but differs in the position and presence of the nitro group.
Uniqueness
2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
67912-57-6 |
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Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-[acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17(15-5-3-2-4-14(15)16(20)21)10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
CIFJZOSLPGSMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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